molecular formula C14H13Br2NO B2606336 2-[(benzylamino)methyl]-4,6-dibromophenol CAS No. 478040-88-9

2-[(benzylamino)methyl]-4,6-dibromophenol

Cat. No.: B2606336
CAS No.: 478040-88-9
M. Wt: 371.072
InChI Key: MDKSHONLJQRSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylamino)methyl]-4,6-dibromophenol is a chemical compound with the molecular formula C14H13Br2NO and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of two bromine atoms, a benzylamino group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,6-dibromophenol with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 2-[(benzylamino)methyl]-4,6-dibromophenol may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylamino)methyl]-4,6-dibromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce debrominated phenols. Substitution reactions can lead to a variety of benzylamino derivatives .

Mechanism of Action

The mechanism of action of 2-[(benzylamino)methyl]-4,6-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(Amino)methyl]-4,6-dibromophenol: Similar structure but lacks the benzyl group.

    2-[(Benzylamino)methyl]-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.

    2-[(Benzylamino)methyl]-4,6-diiodophenol: Similar structure but with iodine atoms instead of bromine.

Uniqueness

2-[(Benzylamino)methyl]-4,6-dibromophenol is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The benzylamino group also provides additional sites for interaction, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[(benzylamino)methyl]-4,6-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKSHONLJQRSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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